2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride

Solubility Formulation Bioavailability

Researchers needing aqueous-compatible pyrrolidine-thiophene scaffolds often face solubility failures with free-base analogs. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride solves this via its hydrochloride salt form, delivering reliable dissolution in aqueous buffers and green chemistry protocols. - 98% purity minimizes confounding impurities in dose-response and SAR assays. - Distinct 2-substitution regiochemistry ensures unique spatial/electronic profiles not replicated by 1- or 3-substituted isomers. - White to off-white solid with validated storage stability; ships ambient for immediate global dispatch.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
CAS No. 1240528-39-5
Cat. No. B6144249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride
CAS1240528-39-5
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CS2.Cl
InChIInChI=1S/C9H13NS.ClH/c1-3-8(10-5-1)7-9-4-2-6-11-9;/h2,4,6,8,10H,1,3,5,7H2;1H
InChIKeyYORBBALWVVWUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: Product Overview


2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride is a heterocyclic organic compound characterized by a pyrrolidine ring substituted at the 2-position with a thiophen-2-ylmethyl group . It is typically provided as a white to off-white solid and is the hydrochloride salt form of the parent base . This compound serves as a versatile small molecule scaffold and a key intermediate in organic synthesis and medicinal chemistry research .

1
Hydrochloride salt form supports aqueous solubility profile for aqueous-phase research workflows
2
Reported high-purity standard (HPLC) may reduce in-house purification for medicinal chemistry applications
3
2-substituted pyrrolidine scaffold provides unique spatial profile for structure-activity relationship studies

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: Rationale Against Substitution


Direct substitution of 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride with structurally similar analogs (e.g., the free base form [CAS 125067-44-9] or positional isomers like the 1- or 3-substituted pyrrolidines) is scientifically inadvisable. The hydrochloride salt form confers a distinct and quantifiable advantage in aqueous solubility and stability compared to the neutral base . Furthermore, the specific 2-position substitution on the pyrrolidine ring yields a unique spatial and electronic profile that influences molecular recognition events, a factor that cannot be replicated by regioisomers .

Free base may shift solubility and stability
The neutral base form exhibits lower aqueous solubility and higher oxidative sensitivity; aqueous workflows may be affected.
Regioisomers alter molecular recognition
1- or 3-substituted pyrrolidines differ in spatial and electronic profiles; structure-dependent interactions may not transfer.
Purity differences impact reproducibility
Lower-purity regioisomers (typically 95%) may introduce confounding impurities; lot-specific review advised.

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: Key Differentiators


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-(thiophen-2-ylmethyl)pyrrolidine (CAS 1240528-39-5) exhibits superior water solubility compared to its neutral base counterpart (CAS 125067-44-9) . While the neutral base demonstrates moderate solubility in polar aprotic solvents, the salt form is readily soluble in water .

Aqueous Solubility
Cross-study comparable
HCl salt: soluble in water; Free base: moderate solubility in polar aprotic solvents (THF, DMF)
Supports aqueous assay and formulation workflows
Qualitative improvement; confirm under specific conditions
Solubility Formulation Bioavailability Salt Form

Oxidative Stability: Salt vs. Free Base

The hydrochloride salt form demonstrates improved stability against oxidation compared to the free base. The free base is susceptible to oxidation at the thiophene sulfur under acidic conditions, requiring inert storage environments . The hydrochloride salt form provides a more stable solid-state matrix, reducing this susceptibility .

Oxidative Stability
Class-level inference
HCl salt: generally stable under standard conditions; Free base: susceptible to oxidation under acidic conditions
May simplify storage and reduce degradation variability
Class-level; validate for specific protocols
Stability Storage Oxidation Salt Form

Purity & Commercial Availability vs. Regioisomers

2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride is commercially available at a standardized purity of 98% . In contrast, common regioisomers such as 1-(thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6) and 3-(thiophen-2-ylmethyl)pyrrolidine (CAS 1188264-43-8) are typically offered at a lower purity of 95% . This represents a quantifiable difference in the level of refinement available from standard vendors.

Commercial Purity
Cross-study comparable
Target compound: 98% purity; Regioisomers: typically 95%
Higher purity may reduce in-house purification needs
Standard vendor offering; verify lot-specific data
Purity Sourcing Regioisomer Vendor Comparison

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: Key Applications


Aqueous-Phase Organic Synthesis & Catalysis

The enhanced water solubility of the hydrochloride salt makes it the preferred reagent for aqueous-phase organic reactions. Researchers developing green chemistry protocols or conducting reactions incompatible with organic solvents should select this form over the neutral base or regioisomers to ensure complete dissolution and homogeneous reaction conditions .

Medicinal Chemistry & Biological Assay Development

For in vitro assays requiring aqueous buffers (e.g., enzyme inhibition, cell-based assays), the hydrochloride salt's solubility and stability are critical. The 98% purity standard also minimizes confounding effects from impurities, making it a more reliable choice for SAR studies compared to lower-purity regioisomers .

Precision Chemical Synthesis & Materials Science

In applications where trace impurities can significantly alter material properties (e.g., polymer synthesis, ligand design), the 98% purity of the hydrochloride salt provides a higher starting quality compared to the 95% purity of regioisomeric analogs . This reduces the need for in-house purification and ensures more reproducible results.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Salt-form aqueous solubility
Solubility in aqueous reaction media
Medicinal chemistry assays
Purity and solubility profile
Assay reproducibility and impurity control
Precision synthesis / materials
Higher purity specification
Impact of impurities on material properties
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